molecular formula C31H28N4O7 B2666776 4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide CAS No. 931361-03-4

4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide

Cat. No.: B2666776
CAS No.: 931361-03-4
M. Wt: 568.586
InChI Key: IHMUHJNRPVVWAJ-UHFFFAOYSA-N
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Description

This compound is a quinazoline-dione derivative with a complex substitution pattern. Its core structure consists of a 1,4-dihydroquinazoline-2,4-dione scaffold, substituted at the 3-position with a methyl group linked to a benzamide moiety. The benzamide is further modified with a 2-furylmethyl group at the amide nitrogen. Additionally, the 1-position of the quinazoline-dione core is functionalized with a 2-oxoethyl chain bearing a 2,5-dimethoxyphenylamino group.

Properties

CAS No.

931361-03-4

Molecular Formula

C31H28N4O7

Molecular Weight

568.586

IUPAC Name

4-[[1-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C31H28N4O7/c1-40-22-13-14-27(41-2)25(16-22)33-28(36)19-34-26-8-4-3-7-24(26)30(38)35(31(34)39)18-20-9-11-21(12-10-20)29(37)32-17-23-6-5-15-42-23/h3-16H,17-19H2,1-2H3,(H,32,37)(H,33,36)

InChI Key

IHMUHJNRPVVWAJ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide is a hybrid molecule that incorporates a quinazoline moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features:

  • A quinazoline core , which is associated with various biological activities including anti-cancer and anti-inflammatory effects.
  • A dimethoxyphenyl group , which may enhance lipophilicity and biological activity.
  • An amide linkage that often contributes to the stability and bioactivity of pharmaceutical compounds.

Biological Activity Overview

Research has indicated that quinazoline derivatives exhibit a wide range of biological activities. The specific compound has been evaluated for its potential in the following areas:

1. Anticancer Activity

Quinazoline derivatives are recognized for their ability to inhibit cancer cell proliferation. A study highlighted that compounds similar to the one showed significant cytotoxic effects against various cancer cell lines including A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer) .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
4-{[1-{...}}A5495.9
4-{[1-{...}}DU1452.3
4-{[1-{...}}HepG25.65

2. Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been well documented. In vitro studies demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The compound exhibited moderate to strong inhibition against E. coli and S. aureus, making it a candidate for further development in antimicrobial therapies.

Table 2: Antimicrobial Screening Results

MicroorganismInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

3. Anti-inflammatory Activity

Quinazoline derivatives have also been studied for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could make it useful in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tyrosine Kinase : Many quinazoline derivatives act as inhibitors of epidermal growth factor receptor (EGFR), which plays a crucial role in tumorigenesis .
  • Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells through various pathways, including activation of caspases .

Case Studies

Several studies have explored the efficacy of quinazoline-based compounds:

  • A recent study synthesized a series of quinazoline-pyrimidine hybrids and assessed their antiproliferative activity against multiple cancer cell lines, revealing promising results for compounds structurally similar to the one under investigation .

Comparison with Similar Compounds

Research Findings and Implications

  • Anticonvulsant Potential: Compound 1’s activity suggests that quinazoline-diones with halogenated substituents may target voltage-gated ion channels. The target compound’s methoxy groups could modulate this activity via altered dipole interactions .
  • Anti-inflammatory Prospects : Compound 2’s benzimidazole-hydrazide scaffold inhibits COX-2. The target’s benzamide group may similarly interact with COX-2’s hydrophobic pocket, warranting enzymatic assays .

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